rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

Catalog No.
S15932289
CAS No.
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5...

Product Name

rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

IUPAC Name

(1S,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c9-5-8(10)4-6-1-2-7(8)3-6/h1-2,6-7,10H,3-5,9H2/t6-,7+,8-/m0/s1

InChI Key

UIESWKMVBMPMGN-RNJXMRFFSA-N

Canonical SMILES

C1C2CC(C1C=C2)(CN)O

Isomeric SMILES

C1[C@H]2C[C@@]([C@@H]1C=C2)(CN)O

Rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol is a bicyclic organic compound with the molecular formula C8_8H13_{13}NO and a molecular weight of 139.19 g/mol. This compound features a bicyclo[2.2.1]heptene structure, which is characterized by its unique arrangement of carbon atoms forming two fused cyclopentane rings. The presence of an amino group at the 2-position and a hydroxyl group at the 5-position contributes to its chemical reactivity and biological activity. The compound is notable for its chiral centers, which influence its interactions in biological systems and its potential applications in medicinal chemistry .

Due to the functional groups present:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes or participate in esterification reactions.
  • Redox Reactions: Depending on reaction conditions, the compound may also undergo oxidation or reduction, particularly involving the amino and hydroxyl groups.

These reactions make it a versatile intermediate in organic synthesis and pharmaceuticals.

  • Antimicrobial Activity: Similar bicyclic compounds have shown effectiveness against various pathogens.
  • Neuroactive Properties: The structural similarity to neurotransmitter analogs suggests potential interactions with neurotransmitter receptors.
  • Analgesic Effects: Some derivatives of bicyclic amines are known for their pain-relieving properties.

Further research is needed to fully elucidate its biological effects.

Several synthetic routes can be employed to produce rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol:

  • Starting from Bicyclic Precursors: Utilizing established bicyclic frameworks and introducing functional groups through selective functionalization.
    • Example: Starting from bicyclo[2.2.1]heptene derivatives and performing amination followed by hydrolysis.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to achieve enantioselective synthesis, enhancing the yield of the desired stereoisomer.
  • Multi-step Synthesis: Involving several reaction steps including cyclization, functional group transformations, and purification processes.

These methods highlight the compound's synthetic accessibility for research and industrial applications.

Rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol has potential applications in:

  • Pharmaceutical Development: As an intermediate in synthesizing bioactive compounds.
  • Chemical Research: Studying structure-activity relationships (SAR) in medicinal chemistry.
  • Material Science: Exploring its properties for use in polymer synthesis or as a building block for complex molecules.

Interaction studies involving rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol are crucial for understanding its biological mechanisms:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors (e.g., neurotransmitter receptors).
  • Enzyme Inhibition Assays: Assessing its potential as an inhibitor of enzymes relevant to diseases.

These studies can provide insights into therapeutic potentials and guide further development.

Similar compounds include:

Compound NameCAS NumberKey Features
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-carboxylic acid1195-12-6Contains a carboxylic acid functional group; used in organic synthesis
(1S,2R,4S)-Bicyclo[2.2.1]hept-5-en1820858-45-4A stereoisomer lacking the amino group; useful for comparison of biological activity
3-Endo-Aminobicyclo[2.2.1]hepteneN/AFeatures an amino group at a different position; highlights structural diversity

Uniqueness

The uniqueness of rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol lies in its specific combination of functional groups (amino and hydroxyl) on a bicyclic framework that may enhance its reactivity and biological interactions compared to other similar compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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